molecular formula C14H11F4NO2S B14932280 N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide

N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide

Cat. No.: B14932280
M. Wt: 333.30 g/mol
InChI Key: ZVHMJRQYIDUZAB-UHFFFAOYSA-N
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Description

N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorinated aromatic ring and a sulfonamide group, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide typically involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Halogenated or nitrated derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Oxidation: Carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
  • 2-Fluoro-5-(trifluoromethyl)phenol

Uniqueness

N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide is unique due to the presence of both a fluorinated aromatic ring and a sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C14H11F4NO2S

Molecular Weight

333.30 g/mol

IUPAC Name

N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H11F4NO2S/c1-9-2-5-11(6-3-9)22(20,21)19-13-8-10(14(16,17)18)4-7-12(13)15/h2-8,19H,1H3

InChI Key

ZVHMJRQYIDUZAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)F

Origin of Product

United States

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